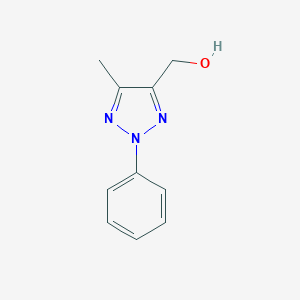

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

描述

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol can be achieved through several methods. One common method involves the reaction of 4,5-dimethyl-2-phenyl-1,2,3-triazole-1-oxide with acetyl chloride in the presence of triethylamine in toluene at temperatures ranging from 20°C to 85°C . The reaction mixture is then treated with sodium hydroxide in ethanol and water, followed by heating under reflux conditions . The product is purified through silica gel column chromatography and washed with hexane/diisopropyl ether to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

化学反应分析

Types of Reactions

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

科学研究应用

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol has been studied for its potential as an antimicrobial agent against various pathogens. Studies have shown that compounds in this class can inhibit the growth of bacteria and fungi by disrupting their cellular processes .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Enzyme Inhibitors

This compound has shown promise as an inhibitor of certain enzymes involved in disease pathways. For instance, it may inhibit enzymes that are critical for the metabolism of drugs or the synthesis of nucleic acids in pathogens .

Fungicides

The triazole moiety is well-known in agricultural chemistry as a scaffold for fungicides. This compound could potentially be developed into a fungicide due to its structural similarity to existing triazole fungicides that target fungal sterol biosynthesis .

Plant Growth Regulators

There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways and stress responses .

Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure allows it to enhance the properties of polymers, such as thermal stability and mechanical strength .

Coatings and Adhesives

Due to its functional groups, this compound can be utilized in formulating coatings and adhesives with improved performance characteristics. The incorporation of triazole derivatives into these materials can enhance their durability and resistance to environmental factors .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis effectively.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins. This suggests potential for further development as an anticancer therapeutic agent.

作用机制

The mechanism of action of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity.

相似化合物的比较

Similar Compounds

4,5-Dimethyl-2-phenyl-1,2,3-triazole: A similar compound with a different substitution pattern on the triazole ring.

2-Phenyl-2H-1,2,3-triazol-4-yl)methanol: Lacks the methyl group at the 5-position.

Uniqueness

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

生物活性

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, with the CAS number 13322-19-5 and molecular formula C10H11N3O, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by data tables and relevant case studies.

The compound's structure can be represented using various notations:

- IUPAC Name : this compound

- Molecular Weight : 189.22 g/mol

- SMILES : CC1=NN(N=C1CO)C1=CC=CC=C1

These properties highlight its classification within aromatic heterocycles and alcohols, which may contribute to its biological interactions.

Anticancer Activity

Recent studies have indicated that triazole derivatives, including this compound, exhibit significant anticancer properties. A study focusing on triazole-coumarin hybrids demonstrated that certain derivatives showed promising cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells.

Key Findings:

- Cytotoxicity : The compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 19.6 µM against MCF-7 cells. This suggests a potent effect on inhibiting cancer cell proliferation.

- Mechanism of Action : The compound was found to induce apoptosis in MCF-7 cells by:

Structure Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazole structure can significantly impact biological activity. For instance, compounds with specific substituents on the triazole ring exhibited enhanced potency compared to their analogs without such modifications .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 13322-19-5 |

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.22 g/mol |

| IC50 against MCF-7 | 19.6 µM |

| Mechanism of Action | Induces apoptosis |

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their anticancer activity. The study reported that several derivatives exhibited higher cytotoxicity than standard chemotherapeutics like 5-fluorouracil. The analysis included flow cytometry to assess cell cycle arrest and apoptosis induction in treated cells .

属性

IUPAC Name |

(5-methyl-2-phenyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHJVMFMRIGUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340277 | |

| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13322-19-5 | |

| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。